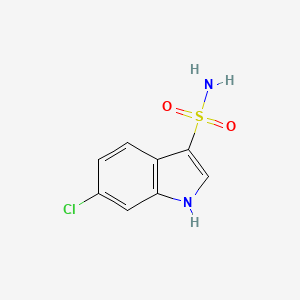

6-Chloro-1H-indole-3-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-Chloro-1H-indole-3-sulfonamide is a chemical compound with the molecular weight of 230.67 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of sulfonamide-based indole analogs, including 6-Chloro-1H-indole-3-sulfonamide, has been a topic of interest in medicinal chemistry . The main synthetic approach involves the N-alkylation of derivatives of 5-nitroindoles .Molecular Structure Analysis

The molecular structure of 6-Chloro-1H-indole-3-sulfonamide consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component .Physical And Chemical Properties Analysis

6-Chloro-1H-indole-3-sulfonamide is a powder at room temperature . The compound has a molecular weight of 230.67 .Scientific Research Applications

- Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives, including some based on the indole scaffold, which were studied for their anti-HIV-1 potential .

Anti-HIV Activity

Antibacterial Properties

Safety and Hazards

The safety information for 6-Chloro-1H-indole-3-sulfonamide indicates that it may be harmful if swallowed . It also comes with precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and not eating, drinking or smoking when using this product .

Future Directions

The future directions in the research of 6-Chloro-1H-indole-3-sulfonamide and similar compounds seem to focus on their potential applications in medicinal chemistry. The goal is to develop pharmacologically active derivatives of indole with sulfonamide scaffolds . The synthesis of new sulfonamide-based indole derivatives for antimicrobial activity is also a topic of ongoing research .

Mechanism of Action

Target of Action

Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that 6-Chloro-1H-indole-3-sulfonamide may also interact with various biological targets.

Mode of Action

The specific mode of action of 6-Chloro-1H-indole-3-sulfonamide is currently unknown. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 6-Chloro-1H-indole-3-sulfonamide may interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities . Therefore, it is plausible that 6-Chloro-1H-indole-3-sulfonamide may also affect multiple biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a wide range of biological activities , suggesting that 6-Chloro-1H-indole-3-sulfonamide may have similar effects at the molecular and cellular levels.

properties

IUPAC Name |

6-chloro-1H-indole-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H,(H2,10,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDZRMDWFBBUBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-1H-indole-3-sulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1H-pyrazole-5-carboxamide](/img/structure/B2514482.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2514483.png)

![(E)-2-(4-Methylphenyl)-N-[1-(2-methylpyrazol-3-yl)-2-oxopiperidin-3-yl]ethenesulfonamide](/img/structure/B2514485.png)

![N-(3-(dimethylamino)propyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2514486.png)

![5,5-Dimethyl-3-{[3-(trifluoromethyl)phenyl]amino}cyclohex-2-en-1-one](/img/structure/B2514489.png)

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)

![2-cyano-N-[4-(2,6-dimethylmorpholin-4-yl)phenyl]acetamide](/img/structure/B2514498.png)

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)